molecular formula C12H12N2O3S B1603446 Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate CAS No. 218631-55-1

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Cat. No.: B1603446
CAS No.: 218631-55-1
M. Wt: 264.3 g/mol
InChI Key: UBSRFDCUXNFFFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole ring, which is known for its significant biological and chemical properties

Biochemical Analysis

Biochemical Properties

Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, it can act as an antioxidant by scavenging free radicals, which helps in reducing oxidative stress in cells . The compound’s interaction with biomolecules such as proteins and enzymes is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . The compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in antioxidant defense and inflammatory responses . Additionally, it impacts cellular metabolism by enhancing the activity of enzymes involved in the detoxification of reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit bacterial enzymes by binding to their active sites, preventing substrate access and subsequent enzymatic activity . It also acts as an antioxidant by donating electrons to neutralize free radicals, thereby protecting cells from oxidative damage . Furthermore, the compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound can maintain its biological activity, including its antimicrobial and antioxidant properties, over several weeks . Prolonged exposure to light and high temperatures can lead to gradual degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound can be actively transported across cell membranes by transporter proteins, facilitating its intracellular accumulation . Once inside the cell, it can bind to specific proteins, influencing its localization and distribution within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles . Its activity and function can vary depending on its subcellular localization, with distinct effects observed in different compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thiourea and ethyl bromoacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in ethanol with a base such as sodium ethoxide, followed by esterification to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance yield and purity. The use of automated reactors and controlled environments ensures consistent production quality. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization and esterification steps.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carboxylate group, converting it into an alcohol or aldehyde.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active thiazoles.

Medicine: Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate has shown potential in the development of anti-inflammatory and antimicrobial agents. Its derivatives are being explored for their efficacy against various bacterial and fungal infections.

Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures.

Comparison with Similar Compounds

  • Methyl 2-amino-4-(3-methoxyphenyl)thiazole-5-carboxylate
  • Methyl 2-amino-4-(4-hydroxyphenyl)thiazole-5-carboxylate
  • Methyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate

Comparison: Compared to its analogs, Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s solubility and ability to participate in hydrogen bonding, potentially increasing its biological activity and making it a more versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-16-8-5-3-7(4-6-8)9-10(11(15)17-2)18-12(13)14-9/h3-6H,1-2H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBSRFDCUXNFFFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592587
Record name Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218631-55-1
Record name Methyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl-3-(methoxyphenyl)-3-oxopropionate (33.34 g, 95.75 mmol) and hydroxy(tosyloxy)Iodobenzene (37.55 g, 95.75 mmol) were combined in 350 mL of acetonitrile and refluxed for 45 min. followed by the addition of thiourea (7.29 g, 95.75 mmol) and refluxed for 2 h. The volatiles were removed in vacuum and the residue dissolved in 50/50 EtOAc/Hexane and passed through a plug of silica gel. Once the impurities eluted, the product was recovered by eluting with 100% EtOAC and removing the volatiles in vacuum. The title compound was obtained as a tan solid (38.52 g, 75%) MS (NH3-DCI) 254.2 (M+H)+.
Quantity
33.34 g
Type
reactant
Reaction Step One
Quantity
37.55 g
Type
reactant
Reaction Step Two
Quantity
7.29 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Name
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Reactant of Route 3
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Reactant of Route 4
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Reactant of Route 5
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 2-amino-4-(4-methoxyphenyl)thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.